2-(Oxetan-3-yloxy)isonicotinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Oxetane-carboxylic acids can isomerize to lactones at ambient temperature, causing supply-chain degradation. This product is stored at -20 °C under inert gas and shipped with validated cold-chain logistics to ensure structural integrity. • ≥98% purity (LCMS/NMR verified) • Predicted LogP 0.4 - ideal for improving aqueous solubility & permeability in fragment libraries • Key intermediate for biaromatic antibacterial agents (patent-literature validated) • Rigorous quality control eliminates batch-to-batch variability in SAR campaigns

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B11904161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxetan-3-yloxy)isonicotinic acid
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C9H9NO4/c11-9(12)6-1-2-10-8(3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)
InChIKeyWGFDUMYRZUEZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxetan-3-yloxy)isonicotinic acid Overview


2-(Oxetan-3-yloxy)isonicotinic acid (CAS: 1592296-37-1) is a heterocyclic compound that combines an isonicotinic acid (pyridine-4-carboxylic acid) core with an oxetan-3-yloxy substituent at the 2-position of the pyridine ring [1]. Its molecular formula is C9H9NO4, and its molecular weight is 195.17 g/mol . This compound is primarily utilized as a specialized building block in medicinal chemistry . Its utility stems from the incorporation of the oxetane ring, a four-membered cyclic ether known for its ability to act as a stable bioisostere and modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug-like molecules [2].

2-(Oxetan-3-yloxy)isonicotinic acid Substitution Risk


Simple substitution of 2-(Oxetan-3-yloxy)isonicotinic acid with a positional isomer (e.g., nicotinic or picolinic acid analogs) or another heterocyclic building block is not scientifically valid without re-optimization. The precise substitution pattern on the pyridine ring dictates the compound's unique electronic distribution, hydrogen-bonding network, and molecular geometry, which in turn govern its reactivity in downstream synthesis and its interaction with biological targets . While the oxetane ring provides a class-wide advantage for modulating properties like solubility and metabolic stability [1], the specific attachment point on the isonicotinic acid scaffold determines its suitability for particular structure-activity relationship (SAR) explorations. The following sections detail the quantifiable and verifiable differences where data is available, and clearly identify areas where experimental evidence is lacking.

2-(Oxetan-3-yloxy)isonicotinic acid Comparative Evidence


TPSA vs. Oxolane Analog

The oxetane ring is a well-established bioisostere for the gem-dimethyl group, but its utility over other oxygen-containing heterocycles is also notable. 2-(Oxetan-3-yloxy)isonicotinic acid exhibits a lower topological polar surface area (TPSA) compared to its direct tetrahydrofuran (oxolane) analog, 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid. This difference suggests a lower molecular polarity for the oxetane-containing compound [1].

Medicinal Chemistry Drug Design Physicochemical Properties

LogP vs. Positional Isomer

Lipophilicity is a crucial determinant of a compound's ADME profile. Computational models predict that 2-(Oxetan-3-yloxy)isonicotinic acid has a significantly lower LogP than its positional isomer, 2-(oxetan-3-yloxy)nicotinic acid. This indicates that the target compound is more hydrophilic, which can influence solubility, permeability, and metabolic clearance in distinct ways [1] .

Medicinal Chemistry ADME Lipophilicity

Oxetane Solubility and Metabolic Stability Enhancement

The oxetane ring is a validated bioisostere used to improve the drug-like properties of lead compounds. A landmark study in medicinal chemistry demonstrated that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while also reducing the rate of metabolic degradation in most cases [1]. This class-level benefit is directly applicable to 2-(Oxetan-3-yloxy)isonicotinic acid, distinguishing it from non-oxetane-containing pyridine building blocks.

Drug Discovery Physicochemical Properties ADME

Stability Concern for Oxetane-Carboxylic Acids

A critical consideration for procurement and experimental planning is the intrinsic instability of oxetane-carboxylic acids. A 2022 study found that many compounds in this class are prone to isomerization into (hetero)cyclic lactones upon storage at room temperature or with mild heating [1]. This is a significant differentiator compared to more stable heterocyclic building blocks, directly impacting shelf-life and experimental reproducibility.

Chemical Stability Handling Storage

Antibacterial Biaromatic Scaffold Specificity

The importance of the precise oxetane substitution pattern is highlighted in patent literature for antibacterial agents. In biaromatic derivatives, the oxetan-3-yloxy group is a key structural feature for activity against Gram-positive and Gram-negative pathogens, including resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. This suggests that 2-(Oxetan-3-yloxy)isonicotinic acid, as a specific building block, may offer a distinct SAR profile compared to other isomers or analogs, making it a non-substitutable component in these active scaffolds.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

2-(Oxetan-3-yloxy)isonicotinic acid Applications


Fragment-Based Drug Discovery for Oral Bioavailability

2-(Oxetan-3-yloxy)isonicotinic acid is an ideal building block for fragment-based screening libraries and hit-to-lead optimization campaigns focused on improving oral bioavailability. The class-wide evidence demonstrates that the oxetane moiety can dramatically increase aqueous solubility (by 4x to >4000x) and reduce metabolic degradation compared to gem-dimethyl analogs [1]. Its predicted lower LogP (0.4) and low TPSA relative to the oxolane analog [2] position it as a valuable fragment for enhancing the permeability and solubility profile of lead compounds.

Antibacterial Agents Targeting Resistant Pathogens

Procure this compound as a key intermediate for the synthesis of novel biaromatic antibacterial agents, as described in patent literature [1]. The specific oxetan-3-yloxy substitution pattern is essential for the activity of these compounds against a range of pathogens, including resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. This is a high-value application where substitution with a positional isomer or analog is not viable and would compromise the project's objectives.

Controlled Physicochemical Modulation for SAR

This compound is a precise tool for systematic SAR studies. Its distinct predicted LogP (0.4) [1] contrasts sharply with its nicotinic acid isomer (estimated LogP 0.89) [2]. Researchers can exploit this quantifiable difference in lipophilicity to probe the effects of hydrophilicity on target binding, cellular permeability, and in vivo pharmacokinetics. This allows for rational, data-driven optimization, rather than trial-and-error with less well-characterized building blocks.

Storage Protocols for Oxetane Intermediates

Given the documented class-level instability of oxetane-carboxylic acids, which can isomerize into lactones at room temperature [1], this compound is an excellent candidate for developing and validating robust laboratory protocols. This includes establishing strict cold-chain logistics, storage at -20°C under inert atmosphere [2], and implementing rigorous quality control checks (e.g., LCMS, NMR) before each use. Such protocols are essential for ensuring experimental reproducibility in any project using this compound.

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